4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile
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Overview
Description
4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile typically involves the use of fluorinated aromatic compounds as starting materials. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atoms and nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzylamines.
Scientific Research Applications
4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The nitrile group can also participate in interactions with proteins or nucleic acids, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of an ethynyl group.
4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane: Contains a boronic ester group and is used in similar synthetic applications.
Uniqueness
4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}-2-fluorobenzonitrile is unique due to its combination of multiple fluorine atoms, an ethynyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
797047-95-1 |
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Molecular Formula |
C18H10F3N |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-[2-(2,6-difluoro-4-prop-1-enylphenyl)ethynyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C18H10F3N/c1-2-3-13-9-17(20)15(18(21)10-13)7-5-12-4-6-14(11-22)16(19)8-12/h2-4,6,8-10H,1H3 |
InChI Key |
VSLQULQBYIVRKD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C=C2)C#N)F)F |
Origin of Product |
United States |
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